Sodium aluminium phosphate, acidic

説明

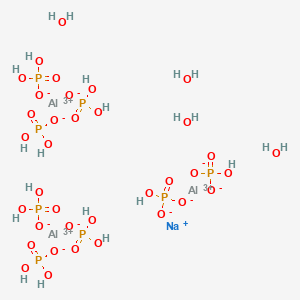

Sodium aluminium phosphate, acidic (SAlP) is an inorganic compound consisting of sodium salts of aluminium phosphates . The most common SAlP has the formulas NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 . These materials are prepared by combining alumina, phosphoric acid, and sodium hydroxide . It is a white, odorless powder .

Synthesis Analysis

SAlP is synthesized by combining alumina, phosphoric acid, and sodium hydroxide . The most common forms of SAlP are NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 . An anhydrous form of SAlP is also known, Na3H15Al2(PO4)8 .Molecular Structure Analysis

The molecular structure of SAlP is complex due to its inorganic nature. The most common forms of SAlP have the formulas NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 .Chemical Reactions Analysis

SAlP is used as an acid for baking powders for the chemical leavening of baked goods . Upon heating, SAlP combines with baking soda to give carbon dioxide . Most of its action occurs at baking temperatures, rather than when the dough or batter is mixed at room temperature .Physical And Chemical Properties Analysis

SAlP is a white, odorless powder . It is insoluble in water but soluble in hydrochloric acid . It has a pH of 2.8 .科学的研究の応用

Food Additive Safety : SAP is used as a food additive in a limited number of products. Studies evaluating its safety conclude that it has low bioavailability and low acute toxicity. There is no concern regarding its genotoxicity and carcinogenicity. The current authorized uses and levels of SAP in food are considered safe (Younes et al., 2018).

Bioavailability in Foods : SAP, when used in foods, has a low oral bioavailability. For instance, studies have shown that the bioavailability of aluminum from SAP in biscuits is significantly lower than from drinking water (Yokel et al., 2005), (Yokel & Florence, 2006).

Toxicological Studies : Long-term dietary studies in animals, such as dogs, indicate that SAP at concentrations up to 3% in the diet causes no significant toxicological effects (Katz et al., 1984), (Pettersen et al., 1990).

Environmental Applications : Research has explored the conversion of aluminum phosphate to sodium phosphate for broader utilization in environmental contexts, such as recovering phosphorus from sewage sludge (Takahashi et al., 2016).

Phosphate Mobility and Soil Chemistry : Studies also investigate the interaction of SAP with other elements in the environment, particularly focusing on its effect on the mobility of phosphate and its impact on soil chemistry (Gessa et al., 2005), (Haynes, 1984).

Aluminum Concentration in Water Treatment : The role of SAP in water treatment processes, particularly its effect on aluminum concentration in treated water, is another area of research, given the importance of controlling aluminum levels for human health (Krupińska, 2020).

作用機序

将来の方向性

Research on the improvement of SAlP, including the improvement of the adjuvant formula, nano-aluminum phosphate adjuvants, and a first-grade composite adjuvant containing aluminum phosphate, is ongoing . Understanding the mechanisms by which aluminum-containing adjuvants adsorb antigens and the effects of adsorption on antigen stability and immune response has become a mainstream research trend .

特性

IUPAC Name |

trialuminum;sodium;dihydrogen phosphate;hydrogen phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Al.Na.8H3O4P.4H2O/c;;;;8*1-5(2,3)4;;;;/h;;;;8*(H3,1,2,3,4);4*1H2/q3*+3;+1;;;;;;;;;;;;/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQWMJSNEUUJAY-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Na+].[Al+3].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3H22NaO36P8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872525 | |

| Record name | Sodium aluminum phosphate (tetrahydrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odourless powder | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Insoluble in water. Soluble in hydrochloric acid | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Sodium aluminium phosphate, acidic | |

CAS RN |

10305-76-7 | |

| Record name | Sodium aluminium phosphate, acidic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminum phosphate (tetrahydrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N091Y877O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)